(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one
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Overview
Description
The compound “(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one” is a synthetic organic molecule that features a pyrazole ring substituted with a dichlorophenyl group, a hydroxy group, and a hydroxybutenone moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as 2,4-dichlorophenylhydrazine, the pyrazole ring can be formed through cyclization reactions with diketones or other suitable reagents.
Substitution Reactions: Introduction of the hydroxy and methyl groups on the pyrazole ring can be achieved through substitution reactions using appropriate reagents and catalysts.
Formation of the Hydroxybutenone Moiety: This step may involve aldol condensation or similar reactions to introduce the hydroxybutenone group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the butenone moiety can be reduced to form saturated alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield diketones, while reduction of the butenone moiety may produce saturated alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the dichlorophenyl group and the pyrazole ring can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, depending on their interaction with specific molecular targets.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one” involves its interaction with specific molecular targets. The dichlorophenyl group and the pyrazole ring can bind to active sites of enzymes or receptors, modulating their activity. The hydroxy groups may participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-1-[1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one: Lacks the hydroxy group on the pyrazole ring.
(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both hydroxy and methyl groups on the pyrazole ring, along with the hydroxybutenone moiety, makes “(2Z)-1-[1-(2,4-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxybut-2-en-1-one” unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-7(19)5-12(20)13-8(2)17-18(14(13)21)11-4-3-9(15)6-10(11)16/h3-6,17,20H,1-2H3/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEECINVWRULEDA-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Cl)Cl)C(=CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)Cl)Cl)/C(=C/C(=O)C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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